2-(1-Hexylcyclohexyl)oxyethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hexylcyclohexyl)oxyethanol is an organic compound with the molecular formula C14H28O2. It is a colorless liquid that is used in various industrial and research applications. This compound is known for its unique chemical structure, which includes a hexyl group attached to a cyclohexyl ring, further connected to an ethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hexylcyclohexyl)oxyethanol typically involves the reaction of 1-hexylcyclohexanol with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide. The reaction proceeds as follows:
[ \text{C}6\text{H}{11}\text{CH}_2\text{OH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}6\text{H}{11}\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hexylcyclohexyl)oxyethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or hexylcyclohexanone.
Reduction: Hexylcyclohexanol.
Substitution: Various substituted ethers or alcohols, depending on the reagents used.
Scientific Research Applications
2-(1-Hexylcyclohexyl)oxyethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of membrane dynamics and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-(1-Hexylcyclohexyl)oxyethanol involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The molecular targets include phospholipids and membrane-bound enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Hexoxyethanol: Similar in structure but lacks the cyclohexyl ring.
2-(1-Decylcyclohexyl)oxyethanol: Similar but with a longer alkyl chain.
Uniqueness
2-(1-Hexylcyclohexyl)oxyethanol is unique due to its specific combination of a cyclohexyl ring and a hexyl group, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring specific interactions with lipid membranes.
Properties
Molecular Formula |
C14H28O2 |
---|---|
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2-(1-hexylcyclohexyl)oxyethanol |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-6-9-14(16-13-12-15)10-7-5-8-11-14/h15H,2-13H2,1H3 |
InChI Key |
QKHMFGRNSYPTGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(CCCCC1)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.